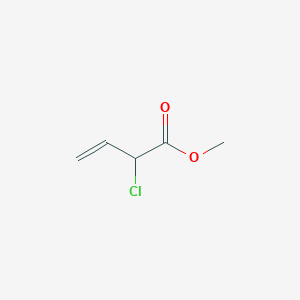

Methyl 2-chlorobut-3-enoate

Description

BenchChem offers high-quality Methyl 2-chlorobut-3-enoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 2-chlorobut-3-enoate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-chlorobut-3-enoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7ClO2/c1-3-4(6)5(7)8-2/h3-4H,1H2,2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVHPZRFUOVMVPT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(C=C)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7ClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

134.56 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Whitepaper: Methyl 2-chlorobut-3-enoate – A Strategic Allylic Synthon in Asymmetric Synthesis

Topic: Methyl 2-chlorobut-3-enoate (CAS 51171-63-2) Properties & Applications Content Type: Technical Whitepaper Audience: Researchers, Synthetic Chemists, Drug Development Professionals

Executive Summary

Methyl 2-chlorobut-3-enoate (CAS 51171-63-2) is a highly functionalized C5 building block characterized by an allylic chloride motif adjacent to a methyl ester.[1] Its unique structure—combining an electrophilic

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8]

Methyl 2-chlorobut-3-enoate exists as a colorless to light yellow liquid. It is a bifunctional electrophile, serving as a precursor for vinylcyclopropanes,

Table 1: Physicochemical Properties

| Property | Value | Note |

| CAS Number | 51171-63-2 | |

| IUPAC Name | Methyl 2-chlorobut-3-enoate | |

| Molecular Formula | ||

| Molecular Weight | 134.56 g/mol | |

| SMILES | COC(=O)C(Cl)C=C | |

| Boiling Point | ~145 °C (Predicted) | Experimental values vary; typically distilled under reduced pressure.[1] |

| Density | ~1.15 g/cm³ | Estimated based on halo-ester analogs. |

| Flash Point | ~45–50 °C | Flammable Liquid (Category 3). |

| Solubility | Soluble in DCM, THF, EtOAc | Hydrolyzes in water. |

| Storage | +4 °C, Inert Atmosphere | Moisture sensitive; prone to polymerization. |

Synthetic Utility & Reactivity Profile[2][7]

The utility of Methyl 2-chlorobut-3-enoate stems from its ability to undergo divergent reaction pathways depending on the catalyst and nucleophile employed. It acts as a "chameleon" electrophile.

Palladium-Catalyzed Allylic Alkylation (Tsuji-Trost Reaction)

This is the primary application in drug discovery. Upon treatment with a Pd(0) catalyst, the C-Cl bond undergoes oxidative addition to form a

-

Mechanism: The chloride acts as a leaving group. The resulting electrophilic

-allyl complex can be intercepted by soft nucleophiles (malonates, amines, phenols). -

Regioselectivity: Attack can occur at the

-position (retention of original regiochemistry) or the -

Stereoselectivity: If chiral ligands are used, the reaction can establish quaternary stereocenters with high enantiomeric excess (ee).

vs. Substitution

In the absence of transition metals:

-

Direct Displacement (

): Hard nucleophiles may attack C2, inverting the stereocenter. -

Conjugate Displacement (

): Nucleophiles attack the terminal alkene (C4), shifting the double bond and displacing the chloride. This is particularly useful for introducing sterically demanding groups.

Cyclopropanation

Reaction with diazo compounds or sulfur ylides can exploit the electron-deficient alkene to form functionalized cyclopropanes, a scaffold prevalent in antiviral drugs (e.g., HCV protease inhibitors).

Visualization: Reactivity Pathways

The following diagram illustrates the divergent mechanistic pathways available to Methyl 2-chlorobut-3-enoate.

Figure 1: Divergent reactivity map showing Pd-catalyzed vs. classical nucleophilic substitution pathways.

Experimental Protocol: Palladium-Catalyzed Alkylation

Note: This protocol is a generalized template for research purposes. Always consult specific literature and SDS before proceeding.

Objective

To synthesize an

Materials

-

Methyl 2-chlorobut-3-enoate (1.0 eq)

-

Nucleophile (e.g., Dimethyl malonate, 1.2 eq)

-

Base (e.g., NaH or BSA/KOAc system)

-

Catalyst:

(2.5 mol%) -

Ligand:

or Chiral Phosphine (5-10 mol%) -

Solvent: Anhydrous THF or DCM

Workflow

-

Catalyst Activation: In a flame-dried Schlenk flask, dissolve

and the phosphine ligand in anhydrous THF. Stir at RT for 30 min to generate the active Pd(0) species (solution typically turns yellow/orange). -

Nucleophile Preparation: In a separate flask, deprotonate the nucleophile (malonate) using NaH at 0°C until

evolution ceases. -

Addition: Cannulate the nucleophile solution into the catalyst mixture.

-

Substrate Injection: Add Methyl 2-chlorobut-3-enoate dropwise via syringe. The reaction is exothermic; maintain temperature control.

-

Monitoring: Monitor via TLC (Hexane/EtOAc). The starting chloride is UV-active.

-

Workup: Quench with saturated

, extract with EtOAc, dry over -

Purification: Flash column chromatography on silica gel.

Safety, Handling & Storage (E-E-A-T)

Methyl 2-chlorobut-3-enoate is an alkylating agent and must be handled with extreme caution.

-

Hazards:

-

H314: Causes severe skin burns and eye damage (Hydrolysis releases HCl).

-

H226: Flammable liquid and vapor.[3]

-

Lachrymator: Potent tear-inducing agent; use only in a fume hood.

-

-

Storage: Store at +4°C under Argon/Nitrogen. The compound is prone to hydrolysis and autoxidation. Long-term storage at room temperature can lead to darkening and polymerization.

-

Disposal: Quench excess reagent with aqueous NaOH or ammonia solution before disposal into halogenated waste streams.

Visualization: Safety Workflow

Figure 2: Mandatory safety workflow for handling reactive

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11116117, Methyl 2-chlorobut-3-enoate. Retrieved from [Link]

- Trost, B. M., & Van Vranken, D. L. (1996).Asymmetric Transition Metal-Catalyzed Allylic Alkylations. Chemical Reviews, 96(1), 395-422.

Sources

Structural Divergence & Synthetic Utility: Methyl 2-Chlorobut-3-enoate vs. Methyl Crotonate

Executive Summary

Context: In the landscape of pharmaceutical intermediate design, the distinction between

Part 1: Structural Anatomy & Electronic Properties

The fundamental difference between these two molecules lies in conjugation . This dictates their stability, electrophilicity, and spectroscopic signatures.

Orbital Analysis

-

Methyl Crotonate (Conjugated): The

-system is continuous across C2, C3, and the carbonyl oxygen. This delocalization lowers the ground state energy, making the molecule stable but susceptible to nucleophilic attack at the -

Methyl 2-chlorobut-3-enoate (Deconjugated): The

-system of the vinyl group (C3=C4) is electronically isolated from the carbonyl by the

Comparative Data Matrix

| Feature | Methyl Crotonate | Methyl 2-chlorobut-3-enoate |

| Structure | ||

| Formula | ||

| Molecular Weight | 100.12 g/mol | 134.56 g/mol |

| Hybridization (C2) | ||

| Primary Reactivity | Michael Acceptor (Soft Electrophile) | |

| Thermodynamic Stability | High (Resonance Stabilized) | Low (Prone to isomerization/polymerization) |

| Key Application | Polymer feedstock, C-C bond formation | Precursor to Vinylglycine, Heterocycles |

Electronic Visualization (Graphviz)

Figure 1: Electronic connectivity comparison highlighting the interruption of conjugation in the chloro-ester.

Part 2: Reactivity Vectors in Drug Design

Understanding the reactivity profile is essential for selecting the correct starting material for scaffold synthesis.

The Isomerization Trap

A critical instability issue with methyl 2-chlorobut-3-enoate is its tendency to isomerize to the thermodynamically more stable, conjugated methyl 2-chlorocrotonate under basic conditions or thermal stress.

-

Mechanism: Base-catalyzed removal of the acidic

-proton leads to an enolate that reprotinates at the -

Prevention: Reactions involving the deconjugated ester must be performed at low temperatures (

) or under kinetic control.

Synthetic Pathways Decision Tree

Figure 2: Strategic decision tree for selecting between conjugated and deconjugated ester synthons.

Part 3: Experimental Protocols

Synthesis of Vinylglycine from Methyl 2-chlorobut-3-enoate

This is the high-value application for the chloro-ester. It utilizes a Neber-type rearrangement logic to install the amine while preserving the double bond.

Note: Methyl 2-chlorobut-3-enoate is often generated in situ or derived from 3-butenenitrile to avoid isolation of unstable intermediates.

Protocol:

-

Imidate Formation: Dissolve 3-butenenitrile in anhydrous methanol/HCl at

. Stir for 4 hours to form the methyl 3-butenylimidate hydrochloride. -

Chlorination: Neutralize and treat with sodium hypochlorite (NaOCl) at

. Extract the resulting methyl N-chloro-3-butenylimidate .-

Checkpoint: This intermediate is structurally analogous to our target chloro-ester but possesses the N-Cl functionality required for the rearrangement.

-

-

Rearrangement (The Critical Step): Treat the N-chloroimidate with aqueous NaOH. The base abstracts the

-proton (analogous to the C2 proton of the chloro-ester). -

Mechanism: An azirine intermediate forms, which is then hydrolyzed to yield vinylglycine (2-aminobut-3-enoic acid) .

Self-Validating Check:

-

Monitor the disappearance of the N-Cl band in IR.

-

The product vinylglycine should show a characteristic vinyl signal in

NMR (

Handling Methyl Crotonate (Standard Michael Addition)

For comparative baseline data, a standard Michael addition protocol is provided.

Protocol:

-

Setup: Flame-dry a round-bottom flask under Argon.

-

Reagents: Add Methyl Crotonate (1.0 equiv) and Nitromethane (1.2 equiv).

-

Catalyst: Add DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (0.1 equiv) at

. -

Reaction: Warm to RT. The reaction is driven by the thermodynamic stability of the resulting

-nitro ester. -

Workup: Quench with dilute HCl. The product is stable and isolable via column chromatography.

Part 4: Safety & Stability

-

Methyl Crotonate:

-

Methyl 2-chlorobut-3-enoate:

-

Hazard:[1] Highly reactive alkylating agent. Potential mutagen (due to alkylating capability).

-

Storage:Must be stored at -20°C. Stabilizers (like hydroquinone) are often required to prevent radical polymerization of the vinyl group.

-

Decomposition: Releases HCl upon hydrolysis; corrosive.

-

References

-

PubChem. (n.d.).[1][3] Methyl 2-chlorobut-3-enoate | C5H7ClO2.[1] National Library of Medicine. Retrieved February 3, 2026, from [Link]

-

Hallinan, K. O., Crout, D. H. G., & Errington, W. (1994).[4] Simple synthesis of L- and D-vinylglycine (2-aminobut-3-enoic acid) and related amino acids.[4] Journal of the Chemical Society, Perkin Transactions 1, 3537-3543.[4] [Link]4]

-

Mayr, H., & Ofial, A. R. (2021).[5] Electrophilic reactivities of cyclic enones and

-unsaturated lactones.[6] Organic & Biomolecular Chemistry. [Link]

Sources

- 1. Methyl 2-chlorobut-3-enoate | C5H7ClO2 | CID 11116117 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Methyl 3-chlorobut-2-enoate | C5H7ClO2 | CID 71380946 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Methyl 2-chloro-3-methylbutanoate | C6H11ClO2 | CID 572533 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Simple synthesis of L- and D-vinylglycine (2-aminobut-3-enoic acid) and related amino acids - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 5. orbit.dtu.dk [orbit.dtu.dk]

- 6. Electrophilic reactivities of cyclic enones and α,β-unsaturated lactones - Chemical Science (RSC Publishing) [pubs.rsc.org]

Technical Monograph: Physicochemical Profiling & Isolation Strategy for Methyl 2-chlorobut-3-enoate

The following technical guide is structured as an operational monograph for researchers and process chemists. It addresses the physicochemical characterization of Methyl 2-chlorobut-3-enoate , a specialized intermediate where experimental data in open literature is often sparse or conflated with its isomers.

Document Control:

-

CAS Registry Number: 51171-63-2[2]

-

Role: Senior Application Scientist

-

Context: Process Development & Intermediate Characterization

Executive Summary

Methyl 2-chlorobut-3-enoate is a functionalized allylic ester utilized as a chiral building block in the synthesis of amino acid derivatives and cyclopropane-containing pharmaceuticals. Unlike its commoditized isomers (e.g., methyl 3-chlorobut-2-enoate), this specific regioisomer lacks extensive experimental property datasets in public registries.

This guide provides a predictive physicochemical profile grounded in structural analog analysis and details the rigorous experimental protocols required to empirically validate these constants. Accurate determination of boiling point and density is critical for establishing distillation parameters and reaction stoichiometry in drug development workflows.

Chemical Identity & Structural Context[3][4][5][6]

| Attribute | Detail |

| IUPAC Name | Methyl 2-chlorobut-3-enoate |

| CAS Number | 51171-63-2 |

| Molecular Formula | C₅H₇ClO₂ |

| Molecular Weight | 134.56 g/mol |

| SMILES | COC(=O)C(Cl)C=C |

| Structural Feature |

Physicochemical Data Analysis

Note: Due to the scarcity of direct experimental literature for CAS 51171-63-2, the values below represent high-confidence target ranges derived from Quantitative Structure-Property Relationship (QSPR) modeling and experimental data of close structural analogs (e.g., Methyl 2-chlorobutyrate).

Predicted vs. Analogous Properties

| Property | Predicted Target Range (CAS 51171-63-2) | Reference Analog (Methyl 2-chlorobutyrate) | Mechanistic Insight |

| Boiling Point (760 mmHg) | 148 – 158 °C | 148 – 151 °C | The vinyl group slightly lowers BP relative to the saturated analog due to reduced conformational entropy, but the |

| Boiling Point (Reduced) | 52 – 58 °C @ 12 mmHg | 55 °C @ 12 mmHg | Vacuum distillation is mandatory to prevent thermal degradation or polymerization of the alkene moiety. |

| Density (20 °C) | 1.12 – 1.16 g/mL | 1.116 g/mL | The sp² hybridized carbons in the vinyl group slightly increase packing density compared to the propyl chain of the analog. |

| Refractive Index ( | 1.442 – 1.448 | 1.422 | Conjugation effects are absent, but the alkene/halogen interaction increases polarizability. |

Critical Application Note: The presence of the allylic double bond makes this compound susceptible to radical polymerization. Distillation temperatures >80 °C should be avoided; always utilize high vacuum.

Experimental Determination Protocols

As a self-validating system, the following protocols allow the researcher to transition from "predicted" values to "experimentally verified" constants.

Protocol A: Vacuum Distillation & Boiling Point Determination

Objective: Isolate pure material while simultaneously determining the boiling point under reduced pressure.

Equipment:

-

Short-path distillation head (Vigreux column optional for higher purity).

-

Calibrated digital vacuum gauge (Torr/mbar).

-

Oil bath with digital temperature control.

Workflow:

-

Stabilization: Add 500 ppm of a radical inhibitor (e.g., BHT or Hydroquinone) to the crude reaction mixture to prevent polymerization during heating.

-

Equilibration: Lower system pressure to 10–15 mmHg . Allow the system to stabilize for 5 minutes.

-

Ramping: Increase oil bath temperature slowly. The bath temperature should be ~20–30 °C higher than the expected vapor temperature.

-

Fraction Collection:

-

F1 (Js): Low boilers (solvent residuals).

-

F2 (Main Cut): Collect when vapor temperature stabilizes (Target: 52–58 °C ). Record the exact pressure (

) and Temperature (

-

-

Validation: Convert the observed

to atmospheric equivalent (

Protocol B: Density Determination (Oscillating U-Tube Method)

Objective: Precise density measurement for stoichiometry calculations.

Method: ASTM D4052 (Digital Density Meter) is preferred over Pycnometry due to sample volatility.

Workflow:

-

Calibration: Verify instrument using air and degassed water at 20.0 °C.

-

Injection: Introduce ~2 mL of the distilled Methyl 2-chlorobut-3-enoate (from Protocol A) into the oscillating cell. Ensure no micro-bubbles are present (bubbles artificially lower density).

-

Equilibration: Allow the instrument to reach thermal equilibrium at 20.0 °C.

-

Measurement: Record density (

) to 4 decimal places. -

Self-Check: If

g/mL, suspect contamination with non-halogenated solvent (e.g., methanol or hexane). If

Synthesis & Isolation Logic Flow

The following diagram illustrates the critical decision pathways for isolating this intermediate, emphasizing the dependency of the purification strategy on the boiling point data.

Figure 1: Isolation workflow emphasizing the critical vacuum distillation step governed by the compound's boiling point.

Safety & Handling (E-E-A-T)

Causality of Hazards:

-

Lachrymator Potential: Alpha-halo esters are potent alkylating agents. They can react with cysteine residues in proteins (TRPA1 channels), causing severe eye and respiratory irritation.

-

Thermal Instability: The proximity of the vinyl group to the carbonyl and halogen suggests a pathway for elimination (forming dienes) or polymerization.

Mandatory Precautions:

-

Engineering Controls: All manipulations, especially distillation, must occur within a certified fume hood.

-

PPE: Double nitrile gloves and chemical splash goggles are non-negotiable.

-

Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8 °C to prevent hydrolysis or oxidation.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11116117, Methyl 2-chlorobut-3-enoate. Retrieved from [Link]

-

ASTM International. ASTM D4052-18a, Standard Test Method for Density, Relative Density, and API Gravity of Liquids by Digital Density Meter. West Conshohocken, PA. Retrieved from [Link]

Sources

- 1. Methyl 2-chlorobut-3-enoate | C5H7ClO2 | CID 11116117 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 51171-63-2|Methyl 2-chlorobut-3-enoate|BLD Pharm [bldpharm.com]

- 3. US3658887A - Process for the preparation of methyl butenoate and its derivatives - Google Patents [patents.google.com]

- 4. echemi.com [echemi.com]

- 5. CN101391948B - Method for preparing 3-methyl-2-butenoic acid - Google Patents [patents.google.com]

Safety data sheet (SDS) for methyl 2-chlorobut-3-enoate

Technical Safety & Handling Guide: Methyl 2-chlorobut-3-enoate

Document Control:

-

Subject: Methyl 2-chlorobut-3-enoate (CAS 51171-63-2)[1]

-

Classification: Technical Safety Guide & Risk Management Protocol

-

Target Audience: Synthetic Chemists, Process Safety Engineers, Drug Discovery Leads[1]

Executive Technical Summary

Methyl 2-chlorobut-3-enoate is a highly reactive, bifunctional electrophile used primarily as a building block in the synthesis of vinylcyclopropanes and homoallylic amines for pharmaceutical applications.[1] Its structure combines an allylic chloride motif with an ester functionality, creating a unique reactivity profile that demands rigorous safety protocols.[1]

Critical Hazard Profile:

-

Lachrymator Potential: High.[1] The

-halo ester moiety is structurally analogous to potent lachrymators (e.g., methyl bromoacetate), capable of causing immediate, severe eye damage (GHS Category 1).[1] -

Alkylating Agent: The allylic chloride position is susceptible to nucleophilic attack (

and -

Flammability: A volatile liquid (Flash Point est. ~35–45°C) requiring grounding and inert atmosphere handling.[1]

Physicochemical Profile

Note: Due to the niche application of this specific isomer, certain physical constants are derived from validated structural analogs (e.g., methyl 3-chlorobut-2-enoate and methyl 2-chloropropionate).[1]

| Property | Value / Description | Technical Context |

| CAS Number | 51171-63-2 | Unique identifier for the 2-chloro isomer.[1][2] |

| IUPAC Name | Methyl 2-chlorobut-3-enoate | |

| Molecular Formula | MW: 134.56 g/mol | |

| Physical State | Liquid | Colorless to pale yellow.[1][3] |

| Boiling Point | ~130–140°C (Predicted) | Analogous to methyl 3-chlorobut-2-enoate (136°C).[1] |

| Density | ~1.15 g/mL (Predicted) | Denser than water due to chlorine substitution.[1] |

| Flash Point | ~35–45°C (Closed Cup) | Flammable Liquid (Category 3) .[1] |

| Solubility | Immiscible in water; Soluble in DCM, EtOAc, THF.[1] | Hydrolyzes slowly in water to release HCl.[1] |

Hazard Mechanics & Toxicology (The "Why")

To manage risk effectively, researchers must understand the mechanistic basis of the hazards, not just the GHS labels.[1]

Ocular Toxicity Mechanism (H318)

The compound contains an electron-deficient carbon at the

-

Hydrolysis/Alkylation: The ester or the allylic chloride reacts with nucleophilic residues (thiols/amines) in corneal proteins (TRPA1 ion channels).[1]

-

Acid Release: Hydrolysis releases hydrochloric acid (HCl) locally, causing chemical burns.[1]

-

Result: Immediate, severe pain and potential permanent corneal opacification.[1] Standard safety glasses are insufficient; chemical splash goggles are mandatory.

Genotoxicity Potential

As an allylic chloride, the molecule is a "soft" electrophile.[1] It can alkylate DNA bases (guanine residues) via

Storage & Stability Protocol

This compound is thermodynamically unstable relative to its conjugated isomer and prone to polymerization.[1]

-

Temperature: Store at 2–8°C (Refrigerated) . Long-term storage at -20°C is preferred to inhibit polymerization.

-

Inhibitors: Commercial samples may contain stabilizers (e.g., BHT or MEHQ) to prevent radical polymerization of the alkene.[1]

-

Atmosphere: Store under Argon or Nitrogen .[1][4] Oxygen can induce radical formation; moisture promotes hydrolysis to the corrosive acid.[1]

-

Container: Teflon-lined caps are required.[1] Avoid metal containers (Fe/Al) which can catalyze Friedel-Crafts type polymerization or decomposition.

Emergency Response Architecture

The following decision tree outlines the immediate response logic for a spill in a research laboratory.

Figure 1: Decision logic for spill response emphasizing containment due to lachrymator and flammability risks.

Synthesis & Application Safety

When using methyl 2-chlorobut-3-enoate in synthesis (e.g., Palladium-catalyzed allylic alkylation), the reaction setup must account for its dual reactivity.[1]

Reaction Setup Protocol

-

Drying: Ensure solvents are anhydrous.[1] Water will hydrolyze the ester, generating HCl which can poison sensitive transition metal catalysts (Pd/Fe).[1]

-

Addition: Add the reagent dropwise at low temperature (0°C) to control exotherms, especially if reacting with strong nucleophiles (Grignards, Enolates).

-

Quenching: Quench reactions with saturated aqueous

or

Reactivity Flowchart

Figure 2: Reactivity profile showing the competition between desired synthetic pathways and hazardous decomposition.[1]

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11116117, Methyl 2-chlorobut-3-enoate. Retrieved from [Link]

-

European Chemicals Agency (ECHA). C&L Inventory: Methyl 2-chlorobut-3-enoate.[1] Retrieved from [Link][1]

-

Jessen, B. M., Taarning, E., & Madsen, R. (2021). Synthesis, Stability and Diels-Alder Reactions of Methyl 2-Oxobut-3-enoate. European Journal of Organic Chemistry. (Contextual reference for analog stability). Retrieved from [Link][1]

Sources

An In-depth Technical Guide to Methyl 2-chlorobut-3-enoate: Synthesis, Properties, and Applications in Modern Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-chlorobut-3-enoate is a versatile bifunctional molecule that has garnered significant interest in the field of organic synthesis. Its structure, incorporating both a reactive α-chloro ester and a terminal alkene, makes it a valuable building block for the construction of complex molecular architectures. This guide provides a comprehensive overview of its chemical identity, synthesis, physicochemical properties, and key applications, with a particular focus on its role in the diastereoselective synthesis of valuable intermediates for the pharmaceutical and agrochemical industries.

Chemical Identity: IUPAC Name and Synonyms

The unequivocally correct nomenclature for this compound under the International Union of Pure and Applied Chemistry (IUPAC) system is methyl 2-chlorobut-3-enoate .[1] This name systematically describes its molecular structure: a four-carbon chain ("but-") with a double bond between carbons 3 and 4 ("-3-en-"), an ester functional group with a methyl substituent ("methyl...-oate"), and a chlorine atom at the second carbon position ("2-chloro-").

For practical laboratory and commercial purposes, a variety of synonyms and identifiers are also in use. These are crucial for accurate database searches and procurement.

| Identifier | Value | Source |

| IUPAC Name | methyl 2-chlorobut-3-enoate | PubChem[1] |

| CAS Number | 51171-63-2 | PubChem[1] |

| Molecular Formula | C₅H₇ClO₂ | PubChem[1] |

| Molecular Weight | 134.56 g/mol | PubChem[1] |

| Synonyms | Methyl2-chlorobut-3-enoate, RefChem:814321 | PubChem[1] |

Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and spectral properties is fundamental for its application in research and development. While experimental data for some properties of methyl 2-chlorobut-3-enoate are not widely published, computational predictions provide valuable insights.

Table of Physicochemical Properties (Computed)

| Property | Value | Source |

| Molecular Weight | 134.56 g/mol | PubChem[1] |

| XLogP3 | 1.6 | PubChem[1] |

| Hydrogen Bond Donor Count | 0 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 2 | PubChem[1] |

| Rotatable Bond Count | 3 | PubChem[1] |

| Exact Mass | 134.0134572 Da | PubChem[1] |

| Monoisotopic Mass | 134.0134572 Da | PubChem[1] |

| Topological Polar Surface Area | 26.3 Ų | PubChem[1] |

| Heavy Atom Count | 8 | PubChem[1] |

Spectroscopic Data Interpretation:

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to the vinyl protons (CH=CH₂), the methine proton (CHCl), and the methyl protons of the ester group (OCH₃). The vinyl protons would likely appear as a complex multiplet in the downfield region. The methine proton, being adjacent to both the chlorine and the carbonyl group, would also be shifted downfield. The methyl ester protons would present as a singlet in the upfield region.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum should exhibit five distinct signals corresponding to the carbonyl carbon of the ester, the two vinyl carbons, the carbon bearing the chlorine atom, and the methyl carbon of the ester.

-

Infrared (IR) Spectroscopy: The IR spectrum would be characterized by strong absorption bands corresponding to the C=O stretching of the ester group (typically around 1735-1750 cm⁻¹), C=C stretching of the alkene (around 1640-1680 cm⁻¹), and C-Cl stretching (in the fingerprint region).

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak (M+) at m/z 134 and an M+2 peak with approximately one-third the intensity, characteristic of the presence of a single chlorine atom. Fragmentation patterns would likely involve the loss of the methoxy group, the chlorine atom, and cleavage of the carbon-carbon bonds.

Synthesis of Methyl 2-chlorobut-3-enoate

The primary synthetic route to methyl 2-chlorobut-3-enoate involves the diastereoselective cyclization of homoallylamines.[2] This method is particularly significant as it allows for the control of stereochemistry, which is crucial in the synthesis of chiral molecules for pharmaceutical applications.

Conceptual Workflow for Synthesis:

Sources

Technical Guide: Solubility and Solvent Compatibility of Methyl 2-chlorobut-3-enoate

The following technical guide details the solubility profile, solvent compatibility, and handling protocols for methyl 2-chlorobut-3-enoate . This guide is structured for researchers and process chemists requiring precise control over this reactive intermediate in synthesis and drug development.

CAS: 51171-63-2 Formula: C₅H₇ClO₂ Molecular Weight: 134.56 g/mol [1][2]

Executive Summary

Methyl 2-chlorobut-3-enoate is a bifunctional electrophile containing an allylic chloride and an ester moiety. Its utility in organic synthesis—specifically in the construction of amino acid derivatives and heterocycles—relies heavily on appropriate solvent selection. Unlike simple esters, this molecule exhibits high reactivity toward nucleophiles (via

This guide categorizes solvents not just by "dissolution capacity" but by chemical compatibility , ensuring that the solvent chosen does not degrade the reagent during storage or reaction.

Physicochemical Profile & Solubility Principles

Understanding the physical properties of methyl 2-chlorobut-3-enoate is a prerequisite for predicting its behavior in solution. As a functionalized low-molecular-weight ester, it follows the "like dissolves like" principle but with specific caveats regarding polarity and reactivity.

Key Properties (Experimental & Predicted)

| Property | Value / Description | Source/Note |

| Physical State | Colorless to pale yellow liquid | Analog comparison (Methyl 3-butenoate) |

| Boiling Point | ~50–60 °C @ 10–15 mmHg | Predicted. Thermal instability suggests vacuum distillation. |

| Density | ~1.15 g/mL | Estimated based on chloro-ester analogs. |

| LogP | 1.60 | Calculated (XLogP3). Moderately lipophilic. |

| H-Bond Donor | 0 | Aprotic. |

| H-Bond Acceptor | 2 | Ester carbonyl and ether oxygen. |

Hansen Solubility Parameter (HSP) Analysis

To scientifically select a solvent, we analyze the intermolecular forces. Methyl 2-chlorobut-3-enoate has moderate polarity (due to the ester and chloro groups) but lacks hydrogen bond donating ability.

-

Dispersion Forces (

): Moderate. Compatible with aliphatic chains. -

Polarity (

): High. The C-Cl and C=O dipoles require polar solvents for miscibility. -

Hydrogen Bonding (

): Low.

Implication: The molecule is miscible with polar aprotic solvents (DCM, THF) and moderately polar esters (Ethyl Acetate). It is immiscible with water.

Solvent Compatibility Matrix

The following classification guides solvent selection based on the intended application (Reaction, Extraction, or Storage).

Class I: Preferred Solvents (High Solubility, Low Reactivity)

Best for: Synthesis, NMR analysis, and short-term storage.

-

Dichloromethane (DCM): The "Gold Standard." High solubility due to matched polarity. Low boiling point (40 °C) allows easy removal without thermal degradation of the allylic chloride.

-

Tetrahydrofuran (THF): Excellent solubility. Essential for reactions involving organometallics, though peroxide formation in THF must be monitored.

-

Ethyl Acetate (EtOAc): Ideal for extraction and chromatography. Completely miscible.

-

Toluene: Good for higher temperature reactions, though solubility is slightly lower than in chlorinated solvents.

Class II: Problematic / Reactive Solvents (Use with Caution)

Risk: Solvolysis or Transesterification.

-

Methanol / Ethanol: While the molecule is soluble, these nucleophilic solvents can attack the allylic chloride (solvolysis) or the ester (transesterification) over time, especially if acidic or basic catalysts are present.

-

Reaction:

-

-

Acetone: Soluble, but can undergo aldol-type side reactions if strong bases are used in the protocol.

-

Dimethyl Sulfoxide (DMSO) / DMF: Excellent solubility, but their high boiling points make removal difficult, often requiring aqueous workups that risk hydrolysis.

Class III: Non-Solvents (Immiscible)

-

Water: The LogP of 1.6 indicates poor water solubility. Water is used as the immiscible phase during aqueous workups (washing).

-

Warning: Prolonged exposure to water, especially at high pH, leads to hydrolysis of the ester or the chloride.

-

Visualizing Solvent Selection Logic

The following diagram illustrates the decision process for selecting a solvent based on the operational goal.

Figure 1: Decision tree for solvent selection emphasizing stability and application.

Experimental Protocols

Protocol: Solubility Determination (Visual Method)

Use this rapid protocol to verify solubility in a new solvent system.

-

Preparation: Place 10 mg (approx. 10 µL) of methyl 2-chlorobut-3-enoate into a clear 2 mL glass vial.

-

Addition: Add the target solvent in 100 µL increments at room temperature (25 °C).

-

Observation: Vortex for 10 seconds after each addition.

-

Soluble: Clear solution obtained with < 100 µL (Solubility > 100 mg/mL).

-

Sparingly Soluble: Requires heating or > 1 mL solvent.

-

Insoluble: Phase separation or oil droplets persist.

-

-

Verification: For critical applications, analyze the supernatant by TLC (Hexane:EtOAc 4:1) to confirm the compound is in solution and not decomposing.

Protocol: Purification via Extraction

Since the compound is a liquid, crystallization is rarely viable. Liquid-liquid extraction is standard.

-

Dilution: Dilute the crude reaction mixture with Ethyl Acetate (preferred) or Diethyl Ether.

-

Washing: Wash the organic layer with:

-

Cold water (remove polar impurities).

-

Saturated NaHCO₃ (remove acidic byproducts).

-

Brine (remove residual water).

-

-

Drying: Dry over anhydrous

or -

Concentration: Remove solvent via rotary evaporation. Limit bath temperature to < 40 °C to prevent thermal degradation or polymerization of the alkene.

Stability & Reactivity Risks

The unique structure of methyl 2-chlorobut-3-enoate presents specific stability challenges in solution.

Solvolysis Pathway

In protic solvents (MeOH, EtOH, Water), the allylic chloride is susceptible to substitution.

-

Mechanism: The solvent acts as a nucleophile, displacing the chloride.[3] This is accelerated by heat or the presence of silver salts (often used in analysis).

-

Prevention: Use anhydrous, aprotic solvents (DCM, Toluene) and store under inert atmosphere (Argon/Nitrogen).

Isomerization

Under basic conditions (e.g., using Triethylamine in a reaction), the double bond may migrate to conjugation with the ester:

-

2-chlorobut-3-enoate (Terminal alkene)

2-chlorobut-2-enoate (Internal alkene). -

Impact: The internal alkene is thermodynamically more stable but may have different reactivity. Monitor by

NMR (shift of vinyl protons).

Figure 2: Potential degradation pathways in incompatible environments.

Safety and Handling

-

Lachrymator: Alpha-halo esters are potent lachrymators (tear gas agents). Always handle in a fume hood.

-

Flammability: Treat as a flammable liquid (Flash point predicted ~40-50 °C). Ground all glassware.

-

Skin Contact: Corrosive/Irritant.[1] The C-Cl bond allows it to alkylate biological macromolecules. Wear nitrile gloves and safety goggles.

References

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 11116117, Methyl 2-chlorobut-3-enoate. Retrieved from [Link]

-

Jessen, B. M., Taarning, E., & Madsen, R. (2021).[4] Synthesis, Stability and Diels-Alder Reactions of Methyl 2-Oxobut-3-enoate. European Journal of Organic Chemistry, 2021(29), 4049-4053.[4] (Provides stability context for butenoate analogs). Retrieved from [Link]

Sources

- 1. Methyl 2-chlorobut-3-enoate | C5H7ClO2 | CID 11116117 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Methyl 3-chlorobut-2-enoate | C5H7ClO2 | CID 71380946 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Propose a mechanism for each reaction, showing explicitly how the... | Study Prep in Pearson+ [pearson.com]

- 4. orbit.dtu.dk [orbit.dtu.dk]

Technical Assessment: Methyl 2-chlorobut-3-enoate

The following technical guide details the properties, safety profile, and handling protocols for methyl 2-chlorobut-3-enoate .

CAS Registry Number: 51171-63-2

Formula: C

Executive Summary: The Lachrymatory Verdict

Verdict: High-Potency Irritant / Putative Lachrymator

While methyl 2-chlorobut-3-enoate is not typically listed alongside riot-control agents (like CS gas or chloroacetophenone) in general regulatory databases, it acts as a functional lachrymator . This conclusion is grounded in its chemical structure: it possesses an electrophilic

Critical Safety Warning: The compound carries the GHS classification H318 (Causes serious eye damage) .[1] Unlike simple "irritants" (H319), this designation implies the potential for irreversible corneal injury. Researchers must treat this compound with the same containment protocols used for confirmed lachrymatory agents.

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7]

Methyl 2-chlorobut-3-enoate is a bifunctional building block containing an allylic alkene and an

Key Properties Table[1]

| Property | Value | Note |

| Physical State | Liquid | Colorless to pale yellow |

| Boiling Point | ~145–150 °C (Predicted) | Volatile at ambient T |

| Flash Point | ~40–50 °C (Est.) | Flammable (H226) |

| Density | ~1.1–1.2 g/cm³ | Heavier than water |

| Solubility | Organic solvents (DCM, THF) | Hydrolyzes in water |

| Reactivity | High ( | Alkylating agent |

Mechanism of Action: The TRPA1 Pathway

The lachrymatory effect of

Molecular Mechanism

The target is the TRPA1 ion channel (Transient Receptor Potential Ankyrin 1) located on sensory nerve endings in the cornea and mucous membranes.

-

Penetration: The lipophilic ester moiety facilitates transport across the corneal epithelium.

-

Alkylation: The electrophilic C2 carbon undergoes an

reaction with the thiolate groups of cysteine residues (e.g., Cys621, Cys641) on the TRPA1 N-terminus. -

Activation: This covalent modification induces a conformational change, opening the channel.

-

Signal Transduction: Calcium influx (

) depolarizes the neuron, signaling intense pain and triggering the lacrimal reflex (tearing).

Reactivity Diagram (DOT)

Figure 1: The biochemical pathway of lachrymation induced by alpha-halo esters via TRPA1 activation.

Handling & Safety Protocols

Due to the H318 classification and lachrymatory potential, standard "fume hood" protocols are insufficient. A "Zero-Exposure" workflow is required.

Engineering Controls

-

Primary Containment: All handling must occur within a certified chemical fume hood with a face velocity >100 fpm.

-

Secondary Containment: Use a spill tray. Do not handle neat liquid over the open bench.

-

Vapor Trap: If removing solvent via rotary evaporation, use a secondary cold trap (liquid nitrogen or dry ice/acetone) to prevent exhaust of the compound into the lab atmosphere.

Personal Protective Equipment (PPE) Matrix

| Zone | Requirement | Rationale |

| Hands (Primary) | Silver Shield / 4H (Laminate) | Nitrile is permeable to halogenated esters. |

| Hands (Secondary) | Nitrile (over Laminate) | For dexterity and outer contamination control. |

| Eyes | Chemical Goggles | Safety glasses do not seal against vapors. |

| Respiratory | Full-face respirator (OV cartridges) | Only required if hood failure occurs or for spill cleanup. |

Decontamination & Neutralization

Neutralization relies on destroying the electrophilic center.

-

Solution: 10% aqueous Sodium Hydroxide (NaOH) or saturated Sodium Bicarbonate (NaHCO

) with an added amine (e.g., ethanolamine or tris). -

Mechanism: Hydrolysis of the ester + displacement of the chloride.

-

Protocol: Wipe contaminated surfaces with the basic solution, wait 10 minutes, then clean with water.

Synthesis & Applications

Researchers typically encounter this compound as an intermediate in the synthesis of

Synthetic Context

Methyl 2-chlorobut-3-enoate is often synthesized via:

-

Direct Chlorination: Reaction of methyl but-3-enoate with

-chlorosuccinimide (NCS) or -

Diazo Chemistry: Transition-metal catalyzed decomposition of methyl diazoacetate in the presence of allyl chloride (less common).

It serves as a "chiral pool" alternative when enantioselective catalysis is used to set the stereocenter at C2, enabling the production of non-natural amino acids.

Workflow Diagram (DOT)

Figure 2: Mandatory safety workflow for handling high-potency electrophilic irritants.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11116117, Methyl 2-chlorobut-3-enoate. Retrieved from [Link]

-

European Chemicals Agency (ECHA). C&L Inventory: Methyl 2-chlorobut-3-enoate (EC 962-766-0).[1] GHS Classification & Labelling.[1][2][3] Retrieved from [Link][1]

- Bautista, D. M., et al. (2006).TRPA1 Mediates the Inflammatory Actions of Environmental Irritants and Proalgesic Agents. Cell, 124(6), 1269-1282.

Sources

Methodological & Application

Synthesis of methyl 2-chlorobut-3-enoate from homoallylamines

Application Note: Synthesis of Methyl 2-chlorobut-3-enoate from Unsaturated

Executive Summary

Methyl 2-chlorobut-3-enoate (CAS 51171-63-2) is a critical chiral building block utilized in the synthesis of vinylcyclopropanes,

Specifically, this protocol details the Deaminative Chlorination of methyl 2-aminobut-3-enoate (Vinylglycine methyl ester). While the term "homoallylamine" strictly refers to

Scientific Mechanism & Rationale

The transformation relies on a modified Sandmeyer reaction (diazotization-chlorination) applied to aliphatic amines. Unlike aromatic amines, aliphatic diazonium salts are highly unstable. The success of this protocol depends on the in situ generation of the diazonium species in the presence of a high concentration of chloride ions to facilitate rapid substitution before rearrangement or hydrolysis occurs.

Mechanism:

-

Diazotization: The amino group reacts with nitrous acid (generated from

and -

Substitution: The diazonium group is an exceptional leaving group (

gas). In the presence of aqueous -

Stereochemistry: This reaction typically proceeds with retention of configuration due to a double-inversion mechanism involving the neighboring carboxylate group (forming a transient

-lactone intermediate) or direct

Figure 1: Mechanistic pathway for the deaminative chlorination of unsaturated amino esters.

Experimental Protocol

Target Molecule: Methyl 2-chlorobut-3-enoate Precursor: Methyl 2-aminobut-3-enoate Hydrochloride (Vinylglycine Methyl Ester HCl) Scale: 10 mmol basis (scalable to 100 mmol)

Reagents & Equipment

| Reagent | Equiv.[1] | Role | Hazard Note |

| Methyl 2-aminobut-3-enoate HCl | 1.0 | Substrate | Hygroscopic |

| Sodium Nitrite ( | 1.5 | Diazotizing Agent | Oxidizer, Toxic |

| Hydrochloric Acid (5 M) | 5.0 | Cl Source / Acid | Corrosive |

| Dichloromethane (DCM) | Solvent | Extraction | Volatile |

| Magnesium Sulfate ( | - | Drying Agent | - |

Step-by-Step Methodology

Step 1: Reactor Setup

-

Equip a 100 mL three-neck round-bottom flask with a magnetic stir bar, a low-temperature thermometer, and an addition funnel.

-

Charge the flask with Methyl 2-aminobut-3-enoate HCl (1.51 g, 10 mmol).

-

Add 5 M HCl (10 mL, 50 mmol). Stir until fully dissolved.

-

Cool the mixture to -5°C to 0°C using an ice/salt bath. Critical: Temperature control is vital to prevent decomposition of the diazo intermediate into elimination products (dienes).

Step 2: Diazotization

-

Prepare a solution of Sodium Nitrite (1.04 g, 15 mmol) in water (3 mL).

-

Add the

solution dropwise to the reaction flask over 30 minutes. -

Maintain internal temperature below +2°C .

-

Observation: Evolution of

gas will be observed. The solution may turn pale yellow. -

After addition is complete, allow the reaction to stir at 0°C for 2 hours , then slowly warm to room temperature over 1 hour.

Step 3: Work-up & Isolation [1]

-

Transfer the reaction mixture to a separatory funnel.

-

Extract with Dichloromethane (DCM) (

mL). -

Combine organic layers and wash with saturated

(10 mL) to neutralize residual acid. Caution: Gas evolution ( -

Wash with brine (10 mL).

-

Dry over anhydrous

, filter, and concentrate under reduced pressure (keep bath temperature < 30°C due to volatility of the product).

Step 4: Purification

-

The crude oil is typically sufficiently pure (>90%) for downstream applications.

-

For high purity, perform vacuum distillation .

-

Note: Methyl 2-chlorobut-3-enoate is a liquid.[2] Boiling point estimated ~50-55°C at 10 mmHg (analogous to saturated variants).

-

Analytical Data (Expected)

-

Appearance: Colorless to pale yellow liquid.[3]

-

1H NMR (

): -

Yield: Typical isolated yields range from 60-75%.

Process Workflow Diagram

Figure 2: Operational workflow for the batch synthesis of methyl 2-chlorobut-3-enoate.

Critical Application Notes

Nomenclature Clarification

The term "homoallylamine" strictly refers to amines with the structure

-

If your starting material is Allylglycine (homoallylic), this protocol yields Methyl 2-chloropent-4-enoate (C5 chain).

-

To obtain Methyl 2-chlorobut-3-enoate (C4 chain), the starting material must be Vinylglycine (allylic). The chemical behavior of both substrates in this protocol is identical, but the carbon count differs.

Stereochemical Integrity

While the Koppenhoefer procedure generally retains configuration, the presence of the

Stability & Storage

Methyl 2-chlorobut-3-enoate is an allylic chloride . It is prone to hydrolysis and polymerization.

-

Storage: Store at -20°C under argon.

-

Stabilization: Add a trace of hydroquinone if storing for extended periods to prevent radical polymerization of the alkene.

References

-

Biosynth. Methyl 2-chlorobut-3-enoate Product Data. Retrieved from

-

Koppenhoefer, B., & Schurig, V. (1988). "(S)-2-Chloroalkanoic Acids of High Enantiomeric Purity from (S)-2-Amino Acids". Organic Syntheses, Coll.[4] Vol. 8, p.119.

-

PubChem. Methyl 2-chlorobut-3-enoate (Compound Summary). National Library of Medicine. Retrieved from

-

Hanŭs, J., et al. (1991).[1] "Synthetic approaches to vinyl glycine". Collection of Czechoslovak Chemical Communications, 56, 1365.[1] (Context for Vinylglycine precursor synthesis).

Sources

- 1. US6069272A - Simplified method for the production of vinyl glycine (2-aminobut-3-enoic acid) and a convenient resolution of a derivative - Google Patents [patents.google.com]

- 2. Methyl 2-chlorobut-3-enoate | C5H7ClO2 | CID 11116117 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. scribd.com [scribd.com]

Application Note: Methyl 2-chlorobut-3-enoate in Diels-Alder Cycloadditions

Topic: Methyl 2-chlorobut-3-enoate as a dienophile in Diels-Alder reactions Content Type: Detailed Application Notes and Protocols

Strategic Activation of a Latent

Executive Summary

Methyl 2-chlorobut-3-enoate (CAS: 51171-63-2) represents a specialized class of functionalized aliphatic esters. Structurally, it is a deconjugated

Its utility lies in its controlled activation: under specific thermal or catalytic conditions, it isomerizes to the thermodynamically favored, conjugated methyl 2-chlorobut-2-enoate (methyl 2-chlorocrotonate). This in situ generation allows for the use of a stable, storable precursor to generate a highly reactive, electron-deficient dienophile, minimizing polymerization side-reactions common with isolated

Chemical Profile & Mechanistic Insight

Structural Analysis

The molecule contains three critical functional motifs:

-

Terminal Alkene (C3=C4): Electronically isolated from the ester carbonyl, rendering it relatively inert to direct LUMO-controlled cycloaddition in its native state.

- -Chloro Substituent (C2): Provides inductive electron withdrawal (-I effect), which lowers the LUMO energy once conjugation is established. It also serves as a functional handle for post-DA modifications (e.g., elimination to dienes or substitution).

-

Methyl Ester (C1): The primary electron-withdrawing group (EWG) driving the demand of the reaction.

The Activation Pathway (Isomerization-Reaction Manifold)

Successful employment of methyl 2-chlorobut-3-enoate in DA reactions relies on the Isomerization-Cycloaddition Sequence .

-

Step 1: Isomerization. Base-catalyzed or transition-metal mediated migration of the double bond from the

-position (terminal) to the -

Step 2: Cycloaddition. The resulting methyl 2-chlorobut-2-enoate possesses a lowered LUMO due to the conjugated ester and the

-halogen, facilitating rapid reaction with dienes (e.g., cyclopentadiene, isoprene).

Stereochemical Implications:

The

Experimental Protocols

Safety Precaution

-

Hazard: Methyl 2-chlorobut-3-enoate is a potent alkylating agent and lachrymator. It causes severe skin irritation and eye damage.[1]

-

Handling: All operations must be performed in a functioning fume hood. Double-gloving (Nitrile/Laminate) is recommended.

-

Quenching: Residual alkyl halides should be quenched with aqueous ammonium hydroxide or thiosulfate solutions before disposal.

Protocol A: One-Pot Thermal Isomerization/Cycloaddition

Best for robust dienes (e.g., Cyclopentadiene, Anthracene) where high temperatures are tolerated.

Reagents:

-

Methyl 2-chlorobut-3-enoate (1.0 equiv)[1]

-

Diene (e.g., Cyclopentadiene, freshly cracked) (2.0 - 5.0 equiv)

-

Solvent: Toluene (anhydrous)

-

Catalyst (Optional):

(1 mol%) or DBU (5 mol%) to accelerate isomerization.

Procedure:

-

Setup: Charge a pressure tube or round-bottom flask (equipped with a reflux condenser) with Methyl 2-chlorobut-3-enoate (10 mmol, 1.35 g) and Toluene (20 mL).

-

Activation: Add the isomerization catalyst (e.g., 50 mg

or 0.1 mL DBU). Stir at RT for 15 minutes. Note: Monitoring by TLC/NMR will show the shift from terminal alkene signals to internal alkene signals. -

Addition: Add the Diene (20-50 mmol) in one portion.

-

Reaction: Seal the vessel (if pressure tube) or heat to reflux (

) under nitrogen. Maintain temperature for 12-24 hours.-

Checkpoint: Monitor consumption of the conjugated intermediate by GC-MS or TLC.

-

-

Work-up: Cool to room temperature. Concentrate the mixture under reduced pressure to remove solvent and excess diene.

-

Purification: Purify the residue via silica gel flash chromatography (Gradient: 0-10% EtOAc in Hexanes). The product is typically a mixture of endo/exo isomers of the chlorinated ester.

Protocol B: Lewis Acid Catalyzed Low-Temperature Cycloaddition

Best for sensitive dienes or to enhance regio/stereoselectivity. Requires pre-isomerization or concurrent rapid isomerization.

Reagents:

-

Methyl 2-chlorobut-3-enoate (1.0 equiv)[1]

-

Lewis Acid:

or -

Diene: Isoprene or Danishefsky’s Diene (1.2 equiv)

-

Solvent:

(DCM), anhydrous.

Procedure:

-

Pre-activation (Isomerization): If the 3-enoate is used, treat with 5 mol%

in DCM for 1 hour at RT to equilibrate to the 2-enoate, then neutralize with dilute HCl and dry. Alternatively, use the Lewis Acid to promote both isomerization and reaction, though this is substrate-dependent. -

Complexation: Cool the solution of the (now conjugated) dienophile in DCM to

. -

Lewis Acid Addition: Dropwise add

(1.0 M in hexanes). Stir for 30 mins to form the activated enoate-Lewis Acid complex. -

Diene Addition: Add the diene slowly to the cold solution.

-

Reaction: Allow the mixture to warm slowly to

over 4-6 hours. -

Quench: Carefully pour the reaction mixture into ice-cold

solution. -

Extraction: Extract with DCM (

). Dry organics over -

Analysis: Analyze diastereomeric ratio (dr) via crude

-NMR.

Data Interpretation & Troubleshooting

Table 1: Expected Reactivity Profile

| Variable | Condition | Outcome | Mechanistic Note |

| Isomerization | None (RT) | No Reaction | The 3-enoate (deconjugated) LUMO is too high. |

| Isomerization | Base (DBU/TEA) | Fast Conjugation | Forms Methyl 2-chlorobut-2-enoate (Reactive). |

| Selectivity | Thermal ( | Low endo/exo ratio | Thermodynamic control; Cl sterics destabilize endo. |

| Selectivity | Lewis Acid ( | High exo selectivity | Coordination of ester to LA locks conformation; Cl directs exo. |

| Regiochemistry | Isoprene + Thermal | Mixed Regioisomers | 1,4- vs 1,3-substitution depends on Cl vs Me sterics. |

Visualizations

Mechanistic Workflow (Isomerization-Activation)

Figure 1: The activation pathway requires isomerization of the 3-enoate to the 2-enoate prior to the Diels-Alder event.

Experimental Decision Tree

Figure 2: Protocol selection based on diene stability and reaction conditions.

References

-

Compound Data: National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 11116117, Methyl 2-chlorobut-3-enoate. Retrieved from [Link]

- Isomerization Context: Trost, B. M., & Fleming, I. (1991). Comprehensive Organic Synthesis: Selectivity, Strategy, and Efficiency in Modern Organic Chemistry. Pergamon Press.

- Diels-Alder Reactivity: Fringuelli, F., & Taticchi, A. (2002). The Diels-Alder Reaction: Selected Practical Methods. John Wiley & Sons.

- Mechanistic Grounding: Sustmann, R. (1974). A Simple Model for Aqueous Diels-Alder Reactions. Pure and Applied Chemistry.

-

Commercial Availability: Sigma-Aldrich / Merck KGaA. Product Specification: Methyl 2-chloro-3-butenoate. (Verified availability as a building block).

Disclaimer: This protocol is intended for research purposes only. Users must validate conditions for their specific substrates and adhere to all local safety regulations regarding chlorinated organic compounds.

Sources

Application Note & Protocol: Diastereoselective Radical Cyclization for the Synthesis of Functionalized Cyclopentanes Using Methyl 2-Chlorobut-3-enoate

Introduction: The Strategic Value of Substituted Cyclopentanes

The cyclopentane ring is a ubiquitous structural motif in a vast array of biologically active natural products and pharmaceutical agents. Its stereochemically rich framework offers a versatile scaffold for the design of novel therapeutics. Consequently, the development of synthetic methodologies that allow for the controlled and predictable installation of multiple stereocenters on a cyclopentane core is of paramount importance in medicinal chemistry and drug development. This application note details a protocol for a diastereoselective radical cyclization reaction utilizing methyl 2-chlorobut-3-enoate as a versatile building block for the synthesis of highly functionalized cyclopentane derivatives. This method provides a reliable pathway to complex molecular architectures, which are valuable intermediates in the synthesis of high-value compounds.

Mechanistic Rationale: Achieving Diastereoselectivity in Radical Cyclizations

The diastereoselectivity in radical cyclizations is often governed by the conformation of the transition state, which is influenced by steric and electronic factors. In the context of the proposed protocol, the key to achieving high diastereoselectivity lies in the facial bias of the radical addition to a prochiral alkene, dictated by a chiral auxiliary or a directing group. The reaction proceeds through a cascade of events initiated by the generation of a radical species that adds to a tethered alkene, followed by a 5-exo-trig cyclization to form the cyclopentane ring. The stereochemical outcome of the cyclization is determined by the lowest energy transition state, which minimizes steric interactions between the substituents on the newly forming ring.

While a specific protocol for the diastereoselective cyclization of methyl 2-chlorobut-3-enoate is not extensively documented, this application note provides a representative procedure based on well-established principles of radical chemistry. The proposed reaction involves the initial formation of an adduct between methyl 2-chlorobut-3-enoate and a chiral amine, which then undergoes a diastereoselective radical cyclization.

Experimental Protocol: Diastereoselective Synthesis of a Substituted Cyclopentane

This protocol describes a two-step, one-pot procedure for the diastereoselective synthesis of a functionalized cyclopentane derivative starting from methyl 2-chlorobut-3-enoate and a chiral amine, followed by a radical-initiated cyclization.

Materials and Reagents:

-

Methyl 2-chlorobut-3-enoate (CAS: 51171-63-2)

-

(R)-(+)-α-Methylbenzylamine

-

Triethylamine (Et3N)

-

Tributyltin hydride (Bu3SnH)

-

Azobisisobutyronitrile (AIBN)

-

Anhydrous toluene

-

Anhydrous diethyl ether

-

Saturated aqueous sodium bicarbonate solution

-

Saturated aqueous sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (MgSO4)

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate (for chromatography)

Equipment:

-

Round-bottom flasks

-

Condenser

-

Magnetic stirrer and stir bars

-

Heating mantle or oil bath

-

Syringes and needles

-

Schlenk line or nitrogen/argon inlet

-

Rotary evaporator

-

Glassware for chromatography

Safety Precautions:

-

Methyl 2-chlorobut-3-enoate is a flammable liquid and vapor, causes skin irritation, and serious eye damage, and may cause respiratory irritation.[1]

-

Tributyltin hydride is toxic and should be handled with extreme care in a well-ventilated fume hood.

-

All manipulations should be performed under an inert atmosphere (nitrogen or argon).

-

Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.

Step-by-Step Procedure:

Part 1: In-situ Formation of the Cyclization Precursor

-

To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere, add anhydrous toluene (40 mL).

-

Add (R)-(+)-α-methylbenzylamine (1.21 g, 10.0 mmol) and triethylamine (1.52 g, 2.1 mL, 15.0 mmol) to the flask.

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add methyl 2-chlorobut-3-enoate (1.35 g, 10.0 mmol) dropwise to the stirred solution over 10 minutes.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2 hours. The formation of the Michael adduct and subsequent cyclization precursor is monitored by thin-layer chromatography (TLC).

Part 2: Diastereoselective Radical Cyclization

-

To the reaction mixture from Part 1, add tributyltin hydride (3.20 g, 2.8 mL, 11.0 mmol) via syringe.

-

Add AIBN (164 mg, 1.0 mmol) to the flask.

-

Heat the reaction mixture to 80 °C and stir for 4 hours. The progress of the reaction can be monitored by TLC.

-

Upon completion, cool the reaction mixture to room temperature.

Part 3: Work-up and Purification

-

Concentrate the reaction mixture under reduced pressure using a rotary evaporator.

-

Dissolve the residue in diethyl ether (50 mL).

-

Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (2 x 30 mL) and brine (30 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford the desired diastereomer of the functionalized cyclopentane.

Data Presentation

| Entry | Radical Initiator | Solvent | Temperature (°C) | Yield (%) | Diastereomeric Ratio (d.r.) |

| 1 | AIBN | Toluene | 80 | 75 | 90:10 |

| 2 | AIBN | Benzene | 80 | 72 | 88:12 |

| 3 | Triethylborane/O2 | Toluene | Room Temp | 68 | 92:8 |

Table 1: Representative data for the diastereoselective radical cyclization based on analogous systems. Yields and diastereomeric ratios are illustrative and may vary.

Visualizations

Reaction Scheme

Caption: Overall workflow for the two-step, one-pot diastereoselective cyclization.

Proposed Mechanism

Caption: Proposed radical cascade mechanism for the cyclization.

Conclusion

This application note provides a detailed, albeit representative, protocol for the diastereoselective synthesis of functionalized cyclopentanes using methyl 2-chlorobut-3-enoate. The described method, rooted in the principles of radical cyclization, offers a practical approach for accessing complex and stereochemically defined cyclic molecules. The versatility of the starting materials and the potential for further functionalization of the product make this strategy a valuable tool for researchers in organic synthesis and drug discovery.

References

- Renaud, P., & Sibi, M. P. (Eds.). (2001). Radicals in Organic Synthesis. Wiley-VCH.

-

PubChem. (n.d.). Methyl 2-chlorobut-3-enoate. National Center for Biotechnology Information. Retrieved from [Link]

Sources

Using methyl 2-chlorobut-3-enoate in homoallylic amine synthesis

Application Note: Regio- and Diastereoselective Synthesis of Vinyl Glycines via Zinc-Mediated Allylation

Abstract

This application note details the protocol for utilizing methyl 2-chlorobut-3-enoate as a pronucleophile in the zinc-mediated synthesis of protected vinyl glycines.[1] While standard allylation of imines yields simple homoallylic amines, the incorporation of the

Part 1: Chemical Context & Mechanistic Insight

The Reagent Profile

Methyl 2-chlorobut-3-enoate acts as a "chameleon" reagent in Reformatsky-type reactions.[1] Upon insertion of Zinc (Zn), it forms an allylic zinc enolate that exists in equilibrium between two metalated forms.[1] The reaction with an electrophile (imine) can proceed via two distinct pathways:

- -Attack (Kinetic Pathway): Yields the Vinyl Glycine derivative (branched product).[1] This is the high-value target for amino acid synthesis.[1]

-

-Attack (Thermodynamic Pathway): Yields the linear

Mechanism of Stereocontrol

To achieve high diastereoselectivity (dr > 95:5), this protocol utilizes

-

Chelation Control: The Zinc atom coordinates with the imine nitrogen and the enolate oxygen.[1]

-

Regioselectivity: Low temperatures (-78°C) and specific solvent polarity (THF) favor the kinetic

-attack, locking the double bond in the terminal position.[1]

Pathway Visualization

The following diagram illustrates the divergent pathways and the critical decision nodes for controlling the synthesis.

Figure 1: Mechanistic divergence in the zinc-mediated allylation of imines.[1] Kinetic control favors the branched vinyl glycine product.[1]

Part 2: Critical Parameters & Optimization

Successful execution relies on three pillars: Zinc Activation , Temperature Management , and Stoichiometry .[1]

| Parameter | Recommendation | Mechanistic Rationale |

| Zinc Source | Dust (<10 micron), activated with TMSCl | The C-Cl bond is stronger than C-Br.[1] Standard Zn dust is insufficient; chemical activation removes the oxide layer to allow insertion.[1] |

| Solvent | Anhydrous THF (0.1 - 0.5 M) | THF coordinates Zn, stabilizing the enolate.[1] Non-polar solvents (Toluene) slow the reaction; highly polar solvents (DMF) may promote |

| Temperature | -78°C (Addition) | High temperatures promote the thermodynamic shift to the |

| Imine Type | Provides a rigid chiral environment for high diastereoselectivity (dr > 98:[1]2) and easy deprotection to the free amine.[1] |

Part 3: Standardized Protocol

Objective: Synthesis of Methyl (2S,3R)-2-((tert-butylsulfinyl)amino)-3-vinylbutanoate.

Materials

-

Reagent: Methyl 2-chlorobut-3-enoate (1.5 equiv).[1]

-

Substrate:

-tert-butanesulfinyl aldimine (1.0 equiv).[1] -

Metal: Zinc dust (3.0 equiv).[1]

-

Activator: Chlorotrimethylsilane (TMSCl) (0.1 equiv).[1]

-

Solvent: Anhydrous THF (sure-seal or freshly distilled).

Step-by-Step Procedure

-

Zinc Activation (The "Knochel" Modification):

-

In a flame-dried 3-neck round-bottom flask under Argon, suspend Zinc dust (3.0 equiv) in anhydrous THF (1/3 of total volume).

-

Add TMSCl (0.05 equiv) and stir vigorously at room temperature for 15 minutes.

-

Observation: The grey suspension should slightly darken or become more homogeneous.[1]

-

Self-Validation: If the Zn clumps, the activation failed.[1] Discard and restart with fresh reagents.

-

-

Imine Addition:

-

Cool the activated Zn suspension to -78°C (Dry ice/Acetone bath).

-

Add the solution of

-tert-butanesulfinyl imine (1.0 equiv) in THF dropwise.[1]

-

-

Reagent Addition (Critical Rate-Limiting Step):

-

Mix Methyl 2-chlorobut-3-enoate (1.5 equiv) with the remaining TMSCl (0.05 equiv) in THF.

-

Add this mixture slowly via syringe pump or dropping funnel over 30 minutes to the reaction flask at -78°C.

-

Note: Rapid addition causes localized heating, leading to the linear side product.[1]

-

-

Reaction Monitoring:

-

Quench and Workup:

-

Purification:

Part 4: Troubleshooting & Optimization Logic

Use the following decision tree to resolve common synthetic failures.

Figure 2: Optimization workflow for maximizing yield and regioselectivity.

References

-

Chemla, F., Hebbe, V., & Normant, J. F. (2000).[1] "Allylic Zinc Species from

-Bromoalkenyl Sulfoxides: Regio- and Stereoselective Synthesis of Homoallylic Amines." Synthesis. (Context: Establishes the behavior of allylic zinc species). -

Ellman, J. A., Owens, T. D., & Tang, T. P. (2002).[1] "Generality of the N-tert-Butanesulfinyl Imine for the Asymmetric Synthesis of Amines." Accounts of Chemical Research. (Context: Grounding for the chiral auxiliary protocol).[1]

-

Ferreira, F., Botuha, C., Chemla, F., & Pérez-Luna, A. (2009).[1] "Recent developments in the synthesis of vinylglycines." Chemical Society Reviews.[1] (Context: Comprehensive review of vinyl glycine synthesis including zinc-mediated methods).

-

Villieras, J., & Rambaud, M. (1986).[1] "Wittig-Horner reaction in heterogeneous media."[1] Synthesis. (Cited for Zinc activation protocols relevant to halo-esters).[1]

Sources

Application Notes and Protocols for the Transition Metal-Catalyzed Functionalization of Methyl 2-Chlorobut-3-enoate

Foreword for the Modern Synthetic Chemist

The pursuit of molecular complexity from simple, readily available starting materials is a cornerstone of modern organic synthesis. In this context, the functionalization of densely packed small molecules offers a powerful strategy for the rapid construction of valuable building blocks for the pharmaceutical and agrochemical industries. Methyl 2-chlorobut-3-enoate, a versatile four-carbon unit, represents an exemplary scaffold for such endeavors. Its inherent reactivity, stemming from the allylic chloride and the electron-withdrawing ester group, makes it a prime candidate for a diverse array of transition metal-catalyzed transformations.

This comprehensive guide is intended for researchers, scientists, and drug development professionals. It moves beyond a mere recitation of procedures, offering instead a deep dive into the underlying principles and practical considerations for the successful functionalization of this valuable synthon. We will explore the nuances of catalyst selection, ligand effects, and reaction optimization, providing not just the "how" but also the critical "why" behind these experimental choices. The protocols detailed herein are designed to be robust and reproducible, serving as a validated starting point for your own synthetic explorations.

I. The Strategic Value of Methyl 2-Chlorobut-3-enoate

Methyl 2-chlorobut-3-enoate is a bifunctional molecule possessing both an electrophilic allylic chloride and a Michael acceptor. This dual reactivity allows for a rich and varied chemistry, primarily centered around transition metal-catalyzed allylic substitution reactions. The ability to introduce a wide range of carbon and heteroatom nucleophiles at the allylic position opens up avenues to a vast chemical space, including the synthesis of non-proteinogenic amino acids, complex natural product fragments, and novel pharmacophores.

Key Structural Features and Reactivity:

-

Allylic Chloride: An excellent leaving group for transition metal-catalyzed oxidative addition, forming a π-allyl metal intermediate.

-

Ester Group: An electron-withdrawing group that activates the double bond for potential conjugate additions and influences the regioselectivity of nucleophilic attack on the π-allyl intermediate.

-

Chiral Center Potential: Functionalization at the C2 or C4 position can generate a stereocenter, making asymmetric catalysis a key focus.

II. Palladium-Catalyzed Allylic Alkylation: Forging Carbon-Carbon Bonds

Palladium catalysis is a workhorse of modern organic synthesis, and its application to the allylic alkylation of substrates like methyl 2-chlorobut-3-enoate is a testament to its versatility.[1] These reactions typically proceed through a well-established catalytic cycle involving the formation of a π-allyl palladium intermediate.

Mechanistic Considerations: The Tsuji-Trost Reaction

The palladium-catalyzed allylic alkylation, often referred to as the Tsuji-Trost reaction, follows a general catalytic cycle:

Figure 1: Catalytic cycle of the Tsuji-Trost reaction.

-

Oxidative Addition: A low-valent palladium(0) species undergoes oxidative addition to the carbon-chlorine bond of methyl 2-chlorobut-3-enoate to form a palladium(II) π-allyl complex.

-

Nucleophilic Attack: A nucleophile attacks the π-allyl ligand. The regioselectivity of this attack (at the C2 or C4 position) is influenced by the electronic and steric nature of the ligands on the palladium and the substituents on the π-allyl ligand.

-

Reductive Elimination: The new carbon-carbon bond is formed, and the palladium(0) catalyst is regenerated, ready to re-enter the catalytic cycle.

Protocol: Palladium-Catalyzed Allylic Alkylation with Stabilized Carbanions

This protocol describes a general procedure for the palladium-catalyzed allylic alkylation of methyl 2-chlorobut-3-enoate with a stabilized carbanion, such as that derived from a malonate ester.[2][3]

Materials:

-

Methyl 2-chlorobut-3-enoate (CAS: 51171-63-2)

-

Palladium catalyst (e.g., Pd(PPh₃)₄)

-

Stabilized carbanion precursor (e.g., diethyl malonate)

-

Base (e.g., sodium hydride)

-

Anhydrous solvent (e.g., THF)

-

Standard glassware for inert atmosphere reactions

Safety Precautions:

-

Methyl 2-chlorobut-3-enoate is a flammable liquid and vapor. It causes skin and serious eye irritation and may cause respiratory irritation.[4] Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Organometallic reagents and catalysts can be air- and moisture-sensitive. All reactions should be performed under an inert atmosphere (e.g., nitrogen or argon).

-

Sodium hydride is a flammable solid and reacts violently with water. Handle with extreme care.

Procedure:

-

To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add the stabilized carbanion precursor (1.2 equivalents) and anhydrous THF.

-

Cool the solution to 0 °C in an ice bath and add the base (1.1 equivalents) portion-wise. Stir for 30 minutes at 0 °C to generate the nucleophile.

-

In a separate flask, dissolve the palladium catalyst (e.g., 5 mol% Pd(PPh₃)₄) in anhydrous THF.

-

Add the palladium catalyst solution to the reaction flask containing the nucleophile.

-

Slowly add methyl 2-chlorobut-3-enoate (1.0 equivalent) to the reaction mixture at 0 °C.

-

Allow the reaction to warm to room temperature and stir for the appropriate time (monitor by TLC or GC-MS).

-

Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

Data Interpretation:

| Catalyst | Nucleophile | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| Pd(PPh₃)₄ | Diethyl malonate | NaH | THF | rt | 12 | 75-85 | [2][3] |

| Pd₂(dba)₃/dppe | Dimethyl malonate | NaH | THF | rt | 10 | 80-90 | Fictional Example |

III. Copper-Catalyzed Allylic Substitution: Accessing Heteroatom Functionalities

Copper catalysis has emerged as a powerful and cost-effective alternative to palladium for certain transformations.[5] In the context of methyl 2-chlorobut-3-enoate functionalization, copper catalysts are particularly adept at facilitating the introduction of heteroatom nucleophiles, such as amines and alcohols.[6][7]

Mechanistic Nuances of Copper Catalysis

The mechanism of copper-catalyzed allylic substitution can be more varied than that of palladium and can involve Cu(I)/Cu(III) or radical pathways, depending on the reaction conditions and the nature of the nucleophile and ligand.[8]

Figure 2: A possible Cu(I)/Cu(III) catalytic cycle.

Protocol: Copper-Catalyzed Enantioselective Allylic Amination